![molecular formula C8H7Cl2N3O2 B2375813 1-Carbamoyl-3-(3,4-dichlorophenyl)urea CAS No. 264281-70-1](/img/structure/B2375813.png)
1-Carbamoyl-3-(3,4-dichlorophenyl)urea
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Overview
Description
“1-Carbamoyl-3-(3,4-dichlorophenyl)urea” is a chemical compound. It is a type of N-substituted urea . The molecular formula of this compound is C8H7Cl2N3O2 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “1-Carbamoyl-3-(3,4-dichlorophenyl)urea”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” consists of a carbamoyl group (CONH2) and a 3,4-dichlorophenyl group attached to a urea (NH2CONH2) molecule . The molecular weight of this compound is 248.06608 .Scientific Research Applications
Agrochemical Application
1-Carbamoyl-3-(3,4-dichlorophenyl)urea is a phenyl urea pre-emergent agrochemical . It is used in agriculture to control the growth of unwanted plants or weeds. The compound works by inhibiting the germination of weed seeds, thereby preventing them from competing with crops for resources .
Organic Synthesis
This compound is an important raw material used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used in the creation of new compounds and in modifications of existing ones .
Pharmaceuticals
1-Carbamoyl-3-(3,4-dichlorophenyl)urea is used as an intermediate in the pharmaceutical industry . An intermediate is a substance produced during the middle steps of a reaction between reactants and the desired end product. This compound can be used in the synthesis of various drugs .
Dyestuff
This compound is also used in the production of dyestuffs . Dyestuffs are substances used to impart color to textiles, paper, leather, and other materials. They are used in a variety of industries including textiles, printing, and papermaking .
Biocatalysis
1-Carbamoyl-3-(3,4-dichlorophenyl)urea may be used in biocatalysis . Biocatalysis is a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions. This can lead to more efficient and sustainable manufacturing processes .
Chiral Drug Intermediates
The compound could potentially be used in the synthesis of chiral drug intermediates . Chiral compounds are molecules that have non-superimposable mirror images. Many drugs are chiral, and the different forms can have different effects in the body. Therefore, the ability to selectively produce one form can be very important in drug development .
Future Directions
The future directions for “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is becoming a key tool in the synthesis of chiral drug intermediates and could potentially be applied to the synthesis of “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” and related compounds .
Mechanism of Action
Target of Action
1-Carbamoyl-3-(3,4-dichlorophenyl)urea, also known as DCMU, is an algicide and herbicide of the aryl urea class . The primary target of DCMU is the photosystem II (PS II) in plants .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone , disrupting the photosynthetic electron transport chain.
Result of Action
The result of DCMU’s action is a reduction in the plant’s ability to photosynthesize. This leads to a decrease in the production of ATP and reductant potential, which are essential for the plant’s growth and survival .
properties
IUPAC Name |
1-carbamoyl-3-(3,4-dichlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFMVHJOMIVRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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